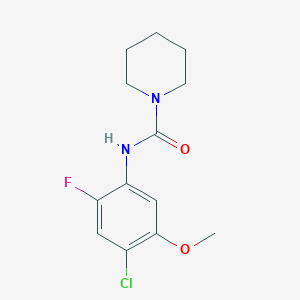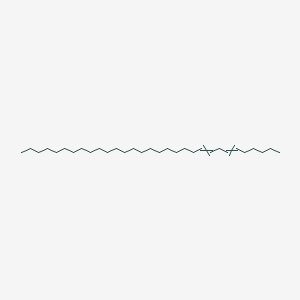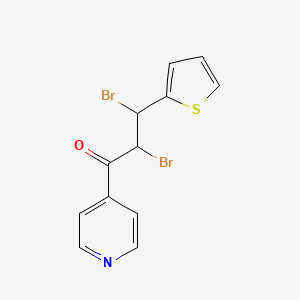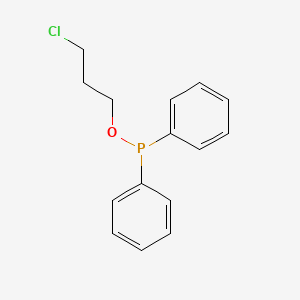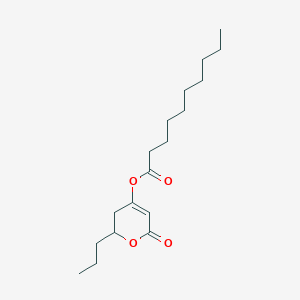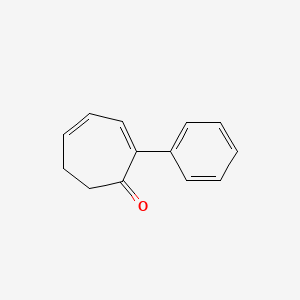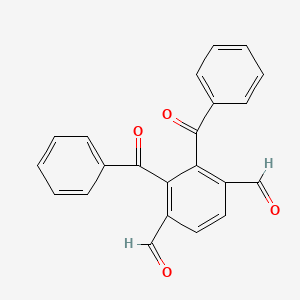
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde is an organic compound characterized by the presence of two benzoyl groups and two aldehyde groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde typically involves the reaction of benzoyl chloride with benzene-1,4-dicarbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and cost-effectiveness in large-scale production.
化学反応の分析
Types of Reactions: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl groups can participate in electrophilic substitution reactions, where substituents such as nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration reactions.
Major Products:
Oxidation: 2,3-Dibenzoylbenzene-1,4-dicarboxylic acid.
Reduction: 2,3-Dibenzoylbenzene-1,4-dimethanol.
Substitution: 2,3-Dibenzoyl-5-nitrobenzene-1,4-dicarbaldehyde.
科学的研究の応用
2,3-Dibenzoylbenzene-1,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
類似化合物との比較
1,4-Dibenzoylbenzene: Similar structure but lacks the aldehyde groups.
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Contains methoxy groups instead of benzoyl groups.
1,3-Dibenzoylbenzene: Different positioning of benzoyl groups on the benzene ring.
Uniqueness: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde is unique due to the presence of both benzoyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
89449-75-2 |
|---|---|
分子式 |
C22H14O4 |
分子量 |
342.3 g/mol |
IUPAC名 |
2,3-dibenzoylterephthalaldehyde |
InChI |
InChI=1S/C22H14O4/c23-13-17-11-12-18(14-24)20(22(26)16-9-5-2-6-10-16)19(17)21(25)15-7-3-1-4-8-15/h1-14H |
InChIキー |
XZUZMGSWKOPSDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


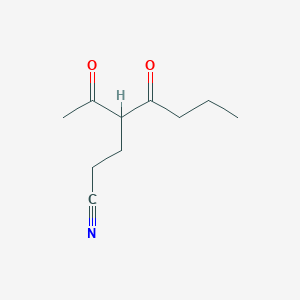
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)

![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
